![molecular formula C24H21NO2 B4082909 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol](/img/structure/B4082909.png)
4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol
Overview
Description
4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol, also known as THPB, is a synthetic compound that has been studied for its potential use in various scientific research applications. The molecule has a unique structure that makes it an interesting target for synthesis and investigation.
Mechanism of Action
The exact mechanism of action of 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol is not yet fully understood. However, studies have shown that it may work by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects
4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. Additionally, 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol has been shown to have promising anti-cancer properties, which may make it a valuable tool in cancer research. However, one limitation of using 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol in lab experiments is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol. One area of interest is in the development of more effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol and to determine its potential use in treating various types of cancer. Finally, research is needed to explore the potential use of 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol in other scientific research applications, such as drug development and disease modeling.
Scientific Research Applications
4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol has been studied for its potential use in several scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol has anti-cancer properties and may be effective in treating certain types of cancer.
properties
IUPAC Name |
4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-14-6-9-18-20(12-14)24(19-10-8-16(26)13-22(19)27)25-21-11-7-15-4-2-3-5-17(15)23(18)21/h2-5,7-8,10-11,13-14,26-27H,6,9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDDZRGDYVFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=C(C=C(C=C5)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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